Alizapride, chemically named (±)-6-methoxy-N-{[1-(prop-2-en-1-yl)-pyrrolidin-2-yl]methyl}-1H-benzotriazole-5-carboxamide, is a substituted benzamide compound. [, ] It acts as a dopamine receptor antagonist, primarily targeting the dopamine D2 receptor subtype. [, ] Alizapride is classified as a prokinetic agent due to its ability to stimulate gastrointestinal motility. [, ] In scientific research, Alizapride serves as a valuable tool for investigating the roles of dopamine receptors, particularly in the context of gastrointestinal function and emesis. [, , , ]
Alizapride primarily acts as a dopamine D2 receptor antagonist. [, ] By blocking dopamine binding to these receptors in the chemoreceptor trigger zone and the gastrointestinal tract, Alizapride inhibits dopamine-mediated signaling pathways that induce nausea and vomiting. [, , , ] Alizapride's prokinetic effects are also attributed, at least in part, to its D2 receptor antagonism, which enhances cholinergic transmission and promotes gastric emptying. [, ]
Alizapride is derived from the class of organic compounds known as benzotriazoles, which are characterized by a benzene ring fused to a triazole ring. The compound's chemical formula is , with a molecular weight of approximately 315.37 g/mol. It is recognized by several identifiers, including the CAS number 59338-93-1 and the InChI key KSEYRUGYKHXGFW-UHFFFAOYSA-N . Alizapride's primary therapeutic use is in treating nausea and vomiting, particularly in patients undergoing chemotherapy or surgical procedures.
The synthesis of Alizapride hydrochloride involves multiple steps that include the preparation of intermediate compounds followed by final synthesis. The process typically employs various reagents and conditions to optimize yield and minimize environmental impact.
Key Steps in Synthesis:
The synthesis can be conducted under controlled conditions to ensure high yields (often reported at 80-90%) while adhering to green chemistry principles .
Alizapride's molecular structure features a benzotriazole core with various functional groups that contribute to its pharmacological activity. The compound includes:
The structural formula can be represented as:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: